4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione
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Overview
Description
4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a unique structure combining benzimidazole, thiazole, and phenyl groups, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with α-bromoacetophenone can yield an intermediate, which upon further reaction with thiourea, forms the desired thiazole-thione compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography can also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino or thione moieties .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of 4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and thiazole derivatives, such as:
- 2-aminobenzimidazole
- 2-mercaptobenzimidazole
- 2-aminothiazole
- 2-mercaptothiazole
Uniqueness
What sets 4-amino-5-(1-methyl-1H-benzimidazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione apart is its combined structural features, which confer unique chemical and biological properties. The presence of both benzimidazole and thiazole rings in a single molecule enhances its ability to interact with diverse biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H14N4S2 |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-amino-5-(1-methylbenzimidazol-2-yl)-3-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H14N4S2/c1-20-13-10-6-5-9-12(13)19-16(20)14-15(18)21(17(22)23-14)11-7-3-2-4-8-11/h2-10H,18H2,1H3 |
InChI Key |
DPEBERJKOZUHJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C(=S)S3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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